(4-Acetylamino-piperidin-1-yl)-acetic acid
Description
Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Drug Discovery
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and synthesis of pharmaceuticals. nih.govnih.govresearchgate.net Its prevalence is underscored by the fact that over 70 commercialized drugs, including several blockbuster medications, incorporate this structural unit. researchgate.netarizona.edu The enduring importance of piperidine in medicinal chemistry can be attributed to its historical significance, diverse pharmacological applications, and remarkable structural versatility.
The journey of piperidine in science began in 1850 when it was first isolated from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org This discovery paved the way for the exploration of a vast family of naturally occurring piperidine alkaloids, many of which possess potent biological activities. wikipedia.orgencyclopedia.pub Early examples include the analgesic morphine and the anticholinergic agent atropine, both of which feature a fused piperidine ring and have had a profound impact on medicine. encyclopedia.pub
The industrial production of piperidine is primarily achieved through the hydrogenation of pyridine. wikipedia.orgnih.gov This process has made the piperidine scaffold readily accessible for synthetic chemists, fueling the development of a vast number of derivatives. Over the years, the focus has shifted from isolating natural products to the rational design and synthesis of novel piperidine-containing molecules with tailored pharmacological properties. This evolution has been facilitated by the development of sophisticated synthetic methodologies, including multicomponent reactions, cyclization cascades, and, more recently, late-stage C-H functionalization techniques. nih.govnews-medical.net
The piperidine ring is a remarkably versatile scaffold that is present in drugs spanning a wide range of therapeutic areas. nih.govresearchgate.net This broad applicability stems from its ability to interact with various biological targets, including enzymes and receptors, often serving as a key pharmacophoric element. mdpi.com The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or can be protonated to form a cationic center, enabling electrostatic interactions with biological macromolecules.
Table 1: Examples of Pharmacological Classes Featuring Piperidine Derivatives
| Pharmacological Class | Example Drug(s) | Reference(s) |
|---|---|---|
| Analgesics | Fentanyl, Morphine | encyclopedia.pub |
| Antipsychotics | Haloperidol, Risperidone | encyclopedia.pubresearchgate.net |
| Antihistamines | Loratadine | researchgate.netarizona.edu |
| Anti-Alzheimer's Agents | Donepezil | nih.govencyclopedia.pub |
| Anticancer Agents | Raloxifene | researchgate.net |
| Anticoagulants | Rivaroxaban | researchgate.net |
| Antivirals | Remdesivir (contains piperidine-like morpholine) | mdpi.com |
The ability of the piperidine scaffold to be readily functionalized allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net
The structural flexibility of the piperidine ring is a key contributor to its success in drug discovery. It typically adopts a stable chair conformation, similar to cyclohexane. wikipedia.org This conformation allows for the precise spatial arrangement of substituents in either axial or equatorial positions, which can significantly influence a molecule's interaction with its biological target. wikipedia.orgresearchgate.net
Furthermore, the piperidine ring can be incorporated into molecules in several ways:
As a terminal substituent: The piperidine ring can be attached to a larger molecular framework.
As a linker: The nitrogen atom and a carbon atom of the ring can connect two different parts of a molecule.
As a spirocyclic system: The piperidine ring can share a single atom with another ring system. nih.gov
As a fused ring system: The piperidine ring can be fused to other aromatic or aliphatic rings, as seen in many natural products. encyclopedia.pub
This structural adaptability allows medicinal chemists to explore a vast chemical space and optimize the three-dimensional structure of a drug candidate for enhanced biological activity and selectivity. news-medical.netresearchgate.net
Exploration of Acetic Acid Moiety in Compound Design
The carboxylic acid functional group, of which acetic acid is the simplest organic example after formic acid, is a fundamental building block in both biochemistry and medicinal chemistry. numberanalytics.comnih.gov Its presence in a molecule can profoundly influence its physicochemical properties and biological activity.
The carboxylic acid group is a key component of the pharmacophore for a wide variety of therapeutic agents. nih.gov Its ability to exist in both a neutral and an ionized state (carboxylate) at physiological pH allows it to participate in a range of non-covalent interactions with biological targets. These interactions include:
Hydrogen bonding: The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. numberanalytics.com
Ionic interactions: The negatively charged carboxylate can form strong salt bridges with positively charged residues, such as lysine (B10760008) or arginine, on a protein surface. numberanalytics.com
These interactions are crucial for the binding affinity and specificity of many drugs. numberanalytics.comlibretexts.org The acetic acid moiety, in particular, provides a simple and effective way to introduce a carboxylic acid group into a molecule, often serving as a linker to position the acidic function for optimal receptor engagement. The combination of a heterocyclic core with a thioacetic acid fragment has also been identified as a privileged scaffold with a broad spectrum of biological activities. researchgate.netnih.gov
While the carboxylic acid group is often essential for biological activity, its presence can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability or rapid metabolic clearance. nih.gov To address these challenges, medicinal chemists have developed a range of strategies to modify or replace the carboxylic acid group.
One common approach is the use of bioisosteres , which are functional groups that possess similar physicochemical properties to the carboxylic acid and can elicit a similar biological response. nih.gov
Table 2: Common Bioisosteres for the Carboxylic Acid Group
| Bioisostere | Key Features | Reference(s) |
|---|---|---|
| Tetrazole | Acidic, metabolically stable | nih.gov |
| Hydroxamic acid | Can chelate metal ions | nih.gov |
| Acylsulfonamide | Acidic, can improve oral bioavailability | nih.gov |
| Phosphonic acid | More polar than carboxylic acid | nih.gov |
Another strategy involves the esterification of the carboxylic acid to create a prodrug. The ester mask can improve membrane permeability, and once inside the body, it can be hydrolyzed by esterases to release the active carboxylic acid-containing drug.
Furthermore, the carbon backbone of the acetic acid moiety can be functionalized to introduce additional groups that can modulate the compound's properties or provide new interaction points with the target. Late-stage functionalization techniques are increasingly being applied for this purpose. nih.gov
Rationale for Investigating (4-Acetylamino-piperidin-1-yl)-acetic acid
The specific compound, this compound, presents a compelling case for focused investigation due to the unique combination of its structural components. While direct and extensive research on this exact molecule is not widely published, its constituent parts suggest potential biological relevance.
The structure of this compound incorporates features reminiscent of neuromodulatory agents, particularly those interacting with the gamma-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are used to treat conditions like epilepsy and neuropathic pain. researchgate.netresearchgate.net The piperidine ring can be considered a bioisostere of the GABA backbone, and derivatives of piperidine-3-carboxylic acid have been investigated as GABA uptake inhibitors. researchgate.net The presence of the N-acetyl group at the 4-position of the piperidine ring further modifies the molecule's polarity and hydrogen bonding capabilities, which could influence its interaction with biological targets. researchgate.netnih.gov
Furthermore, the N-substituted acetic acid side chain is a common feature in inhibitors of glycine (B1666218) transporters (GlyT). google.comnih.gov Glycine acts as a co-agonist at NMDA receptors, and modulating its concentration in the synaptic cleft via GlyT inhibition is a therapeutic strategy for schizophrenia. wikipedia.org Given that piperidine-based scaffolds have been explored for GlyT1 inhibition, it is plausible that this compound could exhibit activity at these transporters. google.com
The combination of the piperidine ring, the acetylamino group, and the acetic acid moiety in a single molecule creates a unique chemical entity with a specific spatial arrangement and electronic properties.
Piperidine Scaffold: Provides a rigid, chair-like conformation that orients the substituents in defined axial and equatorial positions. This stereochemical arrangement is crucial for specific interactions with protein binding sites. nih.gov
Acetic Acid Moiety: The N-acetic acid group provides a terminal carboxylic acid, which is typically ionized at physiological pH. This anionic center can form strong ionic bonds or hydrogen bonds with receptor sites, often mimicking the carboxylate of endogenous ligands like GABA or glycine. researchgate.netdrugbank.com
The interplay of these three components results in a molecule with a distinct "pharmacophore," a specific three-dimensional arrangement of functional groups responsible for its biological activity. Structure-activity relationship (SAR) studies on related piperidine derivatives have consistently shown that modifications to any of these components can significantly alter potency and selectivity. researchgate.netresearchgate.net
Despite the extensive research into piperidine derivatives, the specific compound this compound remains largely unexplored in published scientific literature. This presents a significant research gap and a corresponding opportunity.
Key areas for future investigation include:
Synthesis and Characterization: The development of an efficient and scalable synthetic route to this compound and its analogues is a primary requirement for further study.
Pharmacological Screening: A comprehensive screening of the compound against a panel of neurological targets, including GABA receptors, GABA transporters, and glycine transporters, would be a logical first step to test the hypothesized pharmacological relevance.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the acetylamino and acetic acid moieties, as well as the stereochemistry of the piperidine ring, would provide valuable insights into the structural requirements for biological activity.
Computational Modeling: Molecular docking and dynamic simulations could be employed to predict the binding modes of this compound at various biological targets and to guide the design of more potent and selective analogues.
The table below summarizes the key properties of the constituent chemical moieties and the parent compound.
| Compound/Moiety | Key Chemical Features | Potential Pharmacological Role |
| Piperidine | Saturated nitrogen heterocycle | Scaffold for orienting functional groups; bioisostere of neurotransmitter backbones. researchgate.net |
| Acetylamino Group | Hydrogen bond donor and acceptor | Modulates polarity and participates in specific receptor interactions. nih.gov |
| Acetic Acid | Terminal carboxylic acid | Can form ionic and hydrogen bonds; mimics endogenous ligands. drugbank.com |
| This compound | Combination of all three moieties | Hypothesized activity as a neuromodulatory agent, potentially targeting GABAergic or glycinergic systems. google.comresearchgate.net |
Properties
IUPAC Name |
2-(4-acetamidopiperidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)10-8-2-4-11(5-3-8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTOZRRWURIHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Acetylamino Piperidin 1 Yl Acetic Acid
Retrosynthetic Analysis of (4-Acetylamino-piperidin-1-yl)-acetic acid
A retrosynthetic analysis of the target molecule, this compound, allows for the deconstruction of the compound into simpler, more readily available starting materials. This process is crucial for designing an efficient synthetic route.
Identification of Key Disconnection Points
The structure of this compound presents two primary locations for logical disconnection, as illustrated below. These disconnections break the molecule down into key synthons, which are idealized fragments that represent the reactive species in the forward synthesis.
Figure 1: Retrosynthetic Disconnections for this compound
Disconnection A (C-N bond): This disconnection breaks the bond between the piperidine (B6355638) nitrogen and the acetic acid moiety. This is a common and logical step, as the formation of this bond in the forward synthesis can be achieved through a standard N-alkylation reaction. This leads to two key precursors: 4-acetylaminopiperidine and a two-carbon electrophile bearing a carboxylic acid or a protected equivalent.
Disconnection B (N-C bond of the amide): This disconnection severs the amide bond. This suggests an amide formation reaction in the forward synthesis, such as the acylation of an amine. This pathway would involve (4-amino-piperidin-1-yl)-acetic acid and an acetylating agent.
Precursors and Building Blocks for Target Synthesis
Based on the retrosynthetic analysis, two primary synthetic routes can be envisioned, each utilizing a different set of precursors.
Route 1 (via Disconnection A): This approach prioritizes the formation of the C-N bond at the piperidine nitrogen.
Key Precursor 1: 4-Acetylaminopiperidine. This intermediate contains the pre-formed amide functionality.
Key Precursor 2: A haloacetic acid or its ester derivative (e.g., ethyl bromoacetate). The ester form is often preferred to avoid complications with the free carboxylic acid during the alkylation step.
Route 2 (via Disconnection B): This strategy focuses on forming the amide bond as a later step in the synthesis.
Key Precursor 1: (4-Amino-piperidin-1-yl)-acetic acid or its ester. This intermediate would be formed by the N-alkylation of 4-aminopiperidine (B84694).
Key Precursor 2: An acetylating agent. Common acetylating agents include acetyl chloride or acetic anhydride (B1165640).
Detailed Synthetic Pathways for this compound
The forward synthesis of this compound can be accomplished through a multi-step process starting from commercially available materials. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
Multi-Step Synthesis from Readily Available Starting Materials
A common and practical approach to synthesizing the target molecule involves a sequence of amide bond formation followed by N-alkylation. This route is often favored due to the high reactivity of the primary amine in 4-aminopiperidine towards acylation and the subsequent selective alkylation of the secondary amine of the piperidine ring.
The introduction of the acetic acid moiety onto the piperidine nitrogen is a critical step. This is typically achieved through an N-alkylation reaction. In the context of synthesizing this compound, this step would follow the initial formation of 4-acetylaminopiperidine.
The reaction involves the nucleophilic attack of the secondary amine of the piperidine on an electrophilic two-carbon synthon. A common and effective electrophile for this purpose is an ester of a haloacetic acid, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. The use of an ester protects the carboxylic acid functionality, which could otherwise interfere with the basic conditions often employed for N-alkylation.
The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. Common bases for this transformation include potassium carbonate or triethylamine (B128534). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used.
Following the N-alkylation, a hydrolysis step is required to convert the ester to the final carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, treatment with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification, will yield the desired this compound.
Table 1: N-Alkylation Reaction Parameters
| Parameter | Typical Conditions |
| Substrate | 4-Acetylaminopiperidine |
| Alkylating Agent | Ethyl bromoacetate or Ethyl chloroacetate |
| Base | Potassium carbonate or Triethylamine |
| Solvent | Dimethylformamide (DMF) or Acetonitrile |
| Temperature | Room temperature to moderate heating (e.g., 60-80 °C) |
| Subsequent Step | Hydrolysis of the ester (e.g., with NaOH(aq) then HCl(aq)) |
The formation of the acetylamino group at the 4-position of the piperidine ring is a crucial amide bond-forming reaction. This is generally accomplished by the acetylation of 4-aminopiperidine. Due to the higher nucleophilicity of the primary amino group compared to the secondary amine of the piperidine ring, selective acylation can be readily achieved.
To prevent di-acylation or acylation at the piperidine nitrogen, it is common practice to use a protected form of 4-aminopiperidine, such as 4-amino-1-Boc-piperidine, where the Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen. nist.gov The acetylation is typically carried out using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base, such as triethylamine or pyridine, to scavenge the acid byproduct.
After the successful acetylation of the 4-amino group, the Boc protecting group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent like dichloromethane (B109758) or dioxane, to yield 4-acetylaminopiperidine. This intermediate is then carried forward to the N-alkylation step as described previously.
Table 2: Amide Bond Formation and Deprotection
| Step | Reagents and Conditions | Product |
| Protection | 4-Aminopiperidine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), a suitable base (e.g., NaOH) | 4-Amino-1-Boc-piperidine |
| Acetylation | 4-Amino-1-Boc-piperidine, Acetyl chloride or Acetic anhydride, Triethylamine or Pyridine | 1-Boc-4-acetylaminopiperidine |
| Deprotection | 1-Boc-4-acetylaminopiperidine, Trifluoroacetic acid (TFA) or HCl in dioxane | 4-Acetylaminopiperidine |
Carboxylic Acid Functionalization Approaches
The carboxylic acid moiety of this compound is a key functional handle for derivatization, most commonly through the formation of amides and esters. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties and exploring structure-activity relationships (SAR).
Amide bond formation is the most prevalent functionalization strategy. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine. The direct reaction between the carboxylic acid and an amine is generally avoided as it results in an acid-base reaction forming a salt, rather than an amide libretexts.org. Common coupling reagents facilitate this transformation under mild conditions, minimizing side reactions and preserving stereochemical integrity where applicable. Widely used methods include the application of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress racemization commonorganicchemistry.com. Other modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also frequently employed for their high reactivity and the generation of high-purity products commonorganicchemistry.comnih.gov.
Esterification of the carboxylic acid can be accomplished through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. Alternatively, reaction with an alkyl halide under basic conditions or using coupling agents like DCC with an alcohol and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) provides another route to the corresponding esters.
Alternative Synthetic Routes and Their Advantages
Beyond linear synthesis, alternative strategies can offer advantages in terms of efficiency, flexibility, and scalability.
Convergent Synthesis Approaches
A convergent synthesis strategy for this compound is highly practical and is the most common method for preparing such N-substituted piperidines. This approach involves the synthesis of two key fragments which are then combined in a final step.
The typical convergent route proceeds as follows:
Fragment 1 Preparation : Synthesis of the piperidine core, N-acetyl-4-aminopiperidine . This starting material is commercially available or can be prepared from 4-aminopiperidine via a standard N-acetylation reaction using acetyl chloride or acetic anhydride.
Fragment 2 Preparation : An acetic acid synthon, typically an ethyl haloacetate such as ethyl bromoacetate or ethyl chloroacetate. These are readily available commercial reagents.
Coupling : The N-alkylation of N-acetyl-4-aminopiperidine with the ethyl haloacetate in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF). This reaction forms the intermediate, this compound ethyl ester.
Hydrolysis : The final step is the saponification (hydrolysis) of the ethyl ester using an aqueous base like sodium hydroxide or lithium hydroxide, followed by acidification to yield the target carboxylic acid, this compound.
This convergent approach is advantageous because it allows for the late-stage introduction of the acetic acid side chain onto a pre-functionalized piperidine core. This modularity enables the synthesis of a wide array of analogues by simply varying either the piperidine component or the alkylating agent, making it highly suitable for creating chemical libraries for drug discovery. nih.govresearchgate.net
Solid-Phase Synthesis Methodologies (if applicable)
Solid-phase synthesis offers a powerful platform for the high-throughput generation of compound libraries. While specific literature detailing the solid-phase synthesis of this compound is not prevalent, the principles can be readily applied to this scaffold. A plausible solid-phase approach could involve immobilizing a piperidine-based building block onto a resin, followed by sequential chemical modifications.
One potential strategy would use a protected piperidine core, such as 1-Boc-4-aminopiperidine-4-carboxylic acid , which can be anchored to a solid support (e.g., Wang or Rink amide resin) via its carboxylic acid function. acs.org From this resin-bound intermediate, a synthetic sequence could proceed as follows:
Acetylation : The free 4-amino group is acetylated on-resin using acetic anhydride and a base.
Deprotection : The N-Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to reveal the piperidine nitrogen.
Alkylation : The newly freed secondary amine is alkylated with a haloacetic acid ester (e.g., t-butyl bromoacetate).
Cleavage : The entire molecule is cleaved from the resin, which for a Rink amide resin would yield a primary amide on the former point of attachment. If the final carboxylic acid is desired, a different linker strategy would be required.
The primary advantage of solid-phase synthesis is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound product after each step. This facilitates rapid synthesis and purification of compound arrays for screening purposes. organic-chemistry.org
Purification and Isolation Techniques for this compound
Effective purification and isolation are critical to obtaining this compound with high purity, a prerequisite for analytical characterization and biological testing.
Chromatographic Separations (e.g., Column Chromatography, HPLC)
Chromatography is the most powerful technique for the purification of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) is frequently used for both analytical purity assessment and preparative isolation. Given the polar and zwitterionic potential of the target molecule, reverse-phase HPLC is the method of choice. For a closely related analogue, 1-Acetylpiperidine-4-carboxylic acid, a successful separation was achieved on a reverse-phase column using a mobile phase of acetonitrile and water with phosphoric acid as a modifier. sielc.com For mass spectrometry (MS) compatibility, volatile modifiers like formic acid or trifluoroacetic acid are used instead of phosphoric acid. sielc.com
Column chromatography over silica (B1680970) gel is a standard method for purifying synthetic intermediates, such as the ethyl ester precursor of the target compound. Typical solvent systems (eluents) for piperidine derivatives include gradients of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane. nih.govgoogle.com The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.
Recrystallization and Other Crystallization Methods
Recrystallization is a cost-effective and scalable method for purifying solid compounds like this compound, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.
For piperidine derivatives, a range of solvents has been proven effective for recrystallization. Common choices include polar protic solvents like ethanol (B145695) and isopropanol, or solvent mixtures such as petroleum ether/ethyl acetate. researchgate.net The selection of an appropriate solvent is empirical and requires screening to find a system where the target compound has high solubility at elevated temperatures but low solubility at room temperature or below.
Derivatization and Analogue Synthesis Based on this compound Scaffold
The derivatization of the this compound scaffold can be systematically approached by modifying three key regions: the piperidine ring itself, the N-acetic acid moiety, and the C4-acetylamino group. afasci.com These modifications are crucial for developing structure-activity relationships (SAR) in drug discovery programs. Synthetic strategies often involve multi-step sequences starting from commercially available piperidine derivatives, such as 4-piperidone (B1582916) or 4-cyanopiperidine (B19701). afasci.comsciencemadness.org
Introducing substituents onto the carbon framework of the piperidine ring is a key strategy for creating analogues. The C4 position is a common site for modification, often starting from precursors like 4-cyanopiperidine or 4-piperidone. afasci.com For instance, a synthetic route starting from 4-cyanopiperidine can lead to 1,4,4-trisubstituted piperidines, demonstrating a method to introduce substituents at the C4 position alongside the existing amino functionality. afasci.com While not starting directly from this compound, the chemical principles are directly applicable for creating analogues. A general approach could involve the synthesis of a 4-substituted-4-aminopiperidine intermediate, which is then N-alkylated with an acetic acid surrogate and finally acylated.
Another related approach involves the synthesis of 4-aryl-4-hydroxy piperidine derivatives, which can serve as precursors to compounds with substitution at the C4 position. mdpi.com
The acetic acid group on the piperidine nitrogen is a key functional handle that can be readily replaced with a wide variety of other substituents to probe the impact of the N-substituent's size, electronics, and hydrogen bonding capacity. Standard N-alkylation procedures are commonly employed. researchgate.netgoogle.com This typically involves reacting a precursor, such as 4-acetylaminopiperidine, with an appropriate electrophile.
For example, the acetic acid moiety can be replaced with an acetamide (B32628) group by reacting the parent piperidine with 2-chloroacetamides in the presence of a base. afasci.com Furthermore, the nitrogen can be functionalized with sulfonyl groups by reacting the piperidine with sulfonyl chlorides, or with different acyl groups via reaction with acyl chlorides. mdpi.com These reactions afford N-sulfonylated and N-acylated analogues, respectively.
Table 1: Examples of N-Substitutions on the 4-Acetylaminopiperidine Scaffold
| Precursor | Reagent | Product Moiety at N-1 | Reference |
|---|---|---|---|
| 4-acetylaminopiperidine | Acetyl chloride | N-acetyl | mdpi.com |
| 4-acetylaminopiperidine | Propane-2-sulfonyl chloride | N-isopropylsulfonyl | mdpi.com |
| 4-aminopiperidine derivative | 2-Chloroacetyl pyrrole | N-pyrrolylcarbonylmethyl | afasci.com |
These transformations highlight the flexibility of the piperidine nitrogen for introducing diverse functionalities beyond a simple carboxylic acid group.
The acetylamino group at the C4 position is another critical site for modification. Alterations can be made to the acyl portion of the group or by substitution on the amide nitrogen itself.
The acetyl group can be substituted with various other acyl groups to modulate properties like lipophilicity and hydrogen bonding potential. This is typically achieved by starting with a (4-amino-piperidin-1-yl)-acetic acid precursor, which is then acylated. The acylation can be performed using a variety of acylating agents, such as acyl chlorides, acid anhydrides, or by using coupling reagents like HOBt/EDC to couple the amine with a carboxylic acid. mdpi.com
For instance, benzoylation using benzoyl chloride can introduce a benzoyl group in place of the acetyl group. afasci.com This strategy allows for the synthesis of a library of analogues with diverse aryl, heteroaryl, or alkyl acyl groups.
Table 2: Representative Acyl Group Variations
| Precursor | Acylating Agent Type | Example Product (Acyl Group) | Reference |
|---|---|---|---|
| (4-amino-piperidin-1-yl)-acetic acid | Acyl Chloride | Benzoyl | afasci.com |
| (4-amino-piperidin-1-yl)-acetic acid | Carboxylic Acid + Coupling Agent | Phenylacetyl | mdpi.com |
Direct substitution on the amide nitrogen of the acetylamino group is a more challenging transformation due to the lower nucleophilicity of the amide nitrogen compared to other functionalities in the molecule. Such a reaction typically requires strong basic conditions to deprotonate the amide, followed by alkylation. For example, a base like sodium hydride (NaH) could be used to generate the corresponding amidate, which can then react with an alkyl halide.
However, this approach can be complicated by potential side reactions, such as O-alkylation of the amide enolate or reactions at other sites in the molecule. The selective N-alkylation of amide or hydrazide nitrogens in complex molecules has been explored in specific contexts, such as the late-stage modification of azapeptides, which can provide methodological insights. nih.gov A carefully designed synthetic strategy, likely involving protection of other reactive sites (like the carboxylic acid), would be necessary to achieve selective N-substitution on the acetylamino group of the target scaffold.
Functionalization of the Acetic Acid Carboxyl Group
The carboxylic acid moiety of this compound is a prime site for chemical derivatization. Such modifications can significantly alter the compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability. The primary routes for this functionalization involve the formation of ester and amide linkages, which can be further tailored for specific purposes, such as in prodrug design.
Ester and Amide Derivatives
The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental aspect of medicinal chemistry, often employed to modulate a compound's properties.
Ester Derivatives:
The synthesis of ester derivatives of piperidine-containing acetic acids is a common strategy to enhance lipophilicity and cell permeability. While specific literature detailing the esterification of this compound is not extensively available, general and well-established esterification methods can be applied. These methods include Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, reaction with alkyl halides under basic conditions or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) are effective. researchgate.net The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the properties of the resulting ester.
Amide Derivatives:
The synthesis of amide derivatives from carboxylic acids is a robust and widely utilized transformation. For this compound, this is typically achieved through the use of coupling agents that activate the carboxylic acid for nucleophilic attack by an amine. A variety of coupling reagents are available, each with its own advantages in terms of reaction efficiency and minimization of side reactions.
A study on the synthesis of 2-(piperidin-4-yl)acetamides as potent inhibitors of soluble epoxide hydrolase provides a relevant example of amide formation from a similar scaffold, 2-(1-Acetylpiperidin-4-yl)-N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo rsc.organnulen-7-yl)acetamide. In this research, the coupling of the carboxylic acid with the amine was achieved using acetyl chloride in the presence of triethylamine (Et3N) in anhydrous dichloromethane (DCM) at 0 °C to room temperature.
Table 1: Synthesis of an Amide Derivative of a this compound Analogue
| Reactant 1 | Reactant 2 | Coupling Reagent/Base | Solvent | Conditions | Product |
| 2-(Piperidin-4-yl)acetamide derivative | Acetyl chloride | Et3N | Anhydrous DCM | 0 °C to room temperature, overnight | 2-(1-Acetylpiperidin-4-yl)-N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo rsc.organnulen-7-yl)acetamide |
This reaction demonstrates a standard approach to amide bond formation that is directly applicable to this compound. The selection of the amine component allows for the introduction of a wide array of substituents, enabling the generation of a diverse library of amide derivatives for further investigation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Acetylamino Piperidin 1 Yl Acetic Acid and Its Analogues
Elucidation of Key Pharmacophoric Features within the (4-Acetylamino-piperidin-1-yl)-acetic acid Scaffold
The pharmacophore of a molecule represents the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For this compound, the key pharmacophoric elements are the piperidine (B6355638) ring, the acetylamino group, and the acetic acid moiety.
Role of the Piperidine Ring Conformation and Stereochemistry
The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce a three-dimensional character into a molecule, which can be crucial for receptor binding. The conformation of the piperidine ring, typically a chair form, and the orientation of its substituents (axial vs. equatorial) can significantly impact biological activity. For instance, in many biologically active piperidine derivatives, the substituent at the 4-position preferentially occupies the equatorial position to minimize steric hindrance. The stereochemistry at this position, if it were a chiral center, would also be a critical determinant of activity, as enantiomers often exhibit different pharmacological profiles. The nitrogen atom within the piperidine ring is a key basic center, which can be protonated at physiological pH, potentially engaging in ionic interactions with biological targets.
Importance of the Acetylamino Group for Molecular Recognition
The acetylamino group [(CH₃C(=O)NH-)] at the 4-position of the piperidine ring is a crucial feature for molecular recognition. This group can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). These hydrogen bonding capabilities are fundamental for specific and high-affinity interactions with amino acid residues in the binding sites of proteins, such as enzymes or receptors. The methyl group of the acetyl moiety can also participate in hydrophobic interactions, further anchoring the molecule within a binding pocket. The presence and orientation of this group are often critical for the compound's selectivity and potency.
Systematic Derivatization and SAR Analysis
Systematic derivatization is a cornerstone of medicinal chemistry used to probe the structure-activity relationship of a lead compound. By modifying specific parts of the molecule and assessing the impact on biological activity, researchers can refine the pharmacophore model and optimize the compound's properties.
Positional Scanning and Substituent Effects on Biological Activity (in vitro/preclinical)
Positional scanning involves moving a functional group to different positions on the scaffold to determine the optimal location for activity. For the this compound scaffold, this could involve synthesizing isomers with the acetylamino group at the 2- or 3-position of the piperidine ring. Furthermore, the nature of the substituent itself can be varied. The following table illustrates hypothetical modifications and their potential impact on activity based on general medicinal chemistry principles.
| Modification | Rationale | Predicted Impact on Activity |
| Piperidine Ring | ||
| Change in substitution position (e.g., 3-acetylamino) | To explore the spatial requirements of the binding pocket. | Likely to decrease activity if the 4-position is optimal. |
| Introduction of additional substituents (e.g., methyl group) | To probe for additional hydrophobic pockets. | Could increase or decrease activity depending on steric and electronic effects. |
| Acetylamino Group | ||
| Replacement of acetyl with other acyl groups (e.g., propionyl, benzoyl) | To explore the size and nature of the hydrophobic pocket. | May increase or decrease affinity and selectivity. |
| Replacement of N-H with N-CH₃ | To remove hydrogen bond donating ability. | Likely to decrease activity if the N-H is a key H-bond donor. |
| Acetic Acid Moiety | ||
| Extension of the alkyl chain (e.g., propionic acid) | To alter the distance to the acidic group for optimal interaction. | Could improve binding if the target has a deeper pocket. |
| Esterification of the carboxylic acid | To increase lipophilicity and cell permeability (prodrug strategy). | Inactive in vitro, but may show activity in vivo after hydrolysis. |
| Conversion to an amide | To change the electronic nature and hydrogen bonding pattern. | Activity would depend on the specific requirements of the target. |
Exploration of Isosteric Replacements
Isosteric replacements involve substituting a functional group with another group of similar size, shape, and electronic properties to improve potency, selectivity, or pharmacokinetic properties. For this compound, several isosteric replacements could be explored.
| Original Group | Isosteric Replacement | Rationale |
| Carboxylic Acid (-COOH) | Tetrazole | The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering a similar acidic pKa and spatial distribution of hydrogen bond acceptors. |
| Sulfonamide (-SO₂NH₂) | Can mimic the acidic proton and hydrogen bonding properties of a carboxylic acid. | |
| Amide Carbonyl (C=O) | Sulfone (-SO₂-) | To alter the hydrogen bond accepting capacity and geometry. |
| Piperidine Ring | Pyrrolidine or Azetidine | To investigate the effect of ring size on the conformation and alignment of substituents. |
| Cyclohexane | To remove the basic nitrogen and assess its importance for activity. |
The biological data from such systematic modifications would be essential to build a comprehensive SAR model for this class of compounds. Without specific preclinical data, the discussions above remain guided by established principles in medicinal chemistry.
Preclinical Biological Activity Profiling of 4 Acetylamino Piperidin 1 Yl Acetic Acid and Its Analogues
In Vitro Pharmacological Characterization
The in vitro pharmacological profile of a compound is fundamental to understanding its mechanism of action and therapeutic potential. This involves a battery of tests, including receptor binding assays, enzyme inhibition studies, functional cell-based assays, and permeability assessments. For (4-Acetylamino-piperidin-1-yl)-acetic acid, such a profile is not yet publicly documented. However, the activities of its analogues suggest potential areas of interest.
Receptor Binding Assays (e.g., GPCRs, Ion Channels)
Receptor binding assays are crucial for identifying the molecular targets of a compound. Analogues of this compound, specifically those within the 4-aminopiperidine (B84694) class, have been investigated for their affinity to various receptors. For instance, certain 4-aminopiperidine derivatives have been explored as nootropic agents, suggesting potential interactions with receptors involved in cognitive processes, such as AMPA receptors or muscarinic acetylcholine (B1216132) receptors. nih.gov However, specific binding affinities (Ki values) for this compound at these or other receptors like GPCRs and ion channels have not been reported.
Enzyme Inhibition Assays (e.g., Kinases, Proteases)
Enzyme inhibition is a common mechanism of action for many therapeutic agents. While no specific enzyme inhibition data exists for this compound, related piperidine (B6355638) derivatives have been shown to inhibit various enzymes. For example, some piperidine-containing compounds have been evaluated as inhibitors of cholinesterases (AChE and BChE), which are relevant targets in Alzheimer's disease. ajchem-a.com Other research on piperidine analogues has demonstrated inhibitory activity against enzymes such as urease and kallikrein-related peptidase 6. researchgate.net A study on N-(piperidine-4-yl)benzamide derivatives, which share the substituted piperidine core, identified compounds that inhibit cyclin-dependent kinases, leading to cell cycle arrest in cancer cells. researchgate.net
Cell-Based Functional Assays (e.g., Reporter Gene Assays, Calcium Flux)
Cell-based assays provide a more integrated view of a compound's biological effect in a cellular context. For analogues of this compound, functional assays have been pivotal. In the context of hepatitis C virus (HCV) research, a 4-aminopiperidine scaffold was identified as an inhibitor of viral assembly. nih.gov Functional assays, including colocalization and infectivity studies, confirmed that this chemotype disrupts the later stages of the HCV life cycle. nih.gov Furthermore, N-(piperidine-4-yl)benzamide derivatives have been shown to induce cell cycle arrest in HepG2 cancer cells, an effect demonstrated through flow cytometry. researchgate.net
In Vitro Cellular Permeability and Distribution Studies (e.g., Caco-2, MDCK assays)
Understanding a compound's ability to cross biological membranes is critical for predicting its oral bioavailability and distribution. Standard assays for this include Caco-2 and MDCK cell monolayer permeability studies. There is no publicly available data from such assays for this compound. However, studies on other small molecule piperidine derivatives often include ADME (absorption, distribution, metabolism, and excretion) profiling, which would encompass these permeability assessments to optimize for favorable pharmacokinetic properties. nih.gov
Investigation in Preclinical Disease Models (Non-Human)
Preclinical disease models, particularly in rodents, are essential for establishing in vivo proof-of-concept and evaluating the therapeutic potential of a new chemical entity before human trials.
In Vivo Proof-of-Concept Studies in Rodent Models of Disease
While no in vivo studies for this compound are reported, its analogues have been tested in various rodent models. For example, 4-aminopiperidine analogues have demonstrated significant cognition-enhancing activity in a mouse passive avoidance test, a model for assessing learning and memory. nih.gov One particular analogue showed activity at a dose of 0.01 mg/kg, suggesting its potential for treating cognitive deficits in neurodegenerative diseases. nih.gov In other research, piperidine derivatives have shown analgesic effects in mouse models of pain. nih.gov Additionally, pharmacokinetic studies in mice with a 4-aminopiperidine-based HCV inhibitor showed favorable liver distribution and a long metabolic half-life, with no observed acute toxicity. nih.gov
Relevant Animal Models for Hypothesized Therapeutic Areas
Information regarding the use of specific animal models to investigate the therapeutic potential of this compound is not available in published literature. Research in this area would typically involve the selection of animal models that are well-established for the hypothesized diseases or conditions the compound is intended to treat.
Behavioral and Physiological Endpoints in Animal Studies
There are no available reports detailing the behavioral and physiological endpoints measured in animal studies involving this compound. Such studies are crucial for characterizing the in vivo effects of a compound and typically include a range of assessments tailored to the therapeutic hypothesis.
Ex Vivo Analyses from Preclinical Models (e.g., tissue distribution, target engagement)
No data from ex vivo analyses, such as tissue distribution or target engagement studies, for this compound have been reported. These analyses are fundamental in preclinical research to understand how a compound is distributed throughout the body and whether it interacts with its intended molecular target in a biological system.
Due to the lack of any specific preclinical data for "this compound," the creation of data tables and a detailed discussion of its biological activity is not possible.
Mechanistic Studies and Target Identification for 4 Acetylamino Piperidin 1 Yl Acetic Acid
Elucidation of Molecular Mechanisms of Action
A thorough review of scientific databases and literature reveals a gap in the knowledge regarding the precise molecular mechanisms of action for (4-Acetylamino-piperidin-1-yl)-acetic acid.
Downstream Signaling Pathway Modulation
Currently, there is no specific data available that details how this compound may modulate downstream signaling pathways. Research that would typically involve treating relevant cell lines with the compound and subsequently analyzing changes in the phosphorylation status of key signaling proteins or alterations in gene expression profiles has not been published.
Protein-Ligand Interaction Analysis
Direct binding studies are crucial for understanding how a small molecule interacts with its protein targets. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics. However, no such studies for this compound have been reported in the accessible scientific literature.
| Interaction Analysis Technique | Status of Research for this compound |
| Surface Plasmon Resonance (SPR) | No data available |
| Isothermal Titration Calorimetry (ITC) | No data available |
Identification of Specific Biological Targets
The specific biological targets of this compound have not been definitively identified in published research. The methodologies typically employed for such target deconvolution are outlined below, though their application to this specific compound is not yet described.
Affinity Chromatography and Pull-Down Assays
Affinity chromatography is a powerful method for identifying the binding partners of a compound of interest. davidson.edu This technique involves immobilizing the compound on a solid support and then passing a cell lysate over it to capture interacting proteins. davidson.edu Subsequent elution and identification of these proteins can reveal potential biological targets. At present, there are no published studies that have utilized this approach for this compound.
Proteomics-Based Approaches for Target Deconvolution
Modern proteomics offers a suite of techniques to identify the cellular targets of small molecules. Methods like thermal proteome profiling (TPP) or chemical proteomics, often coupled with mass spectrometry, can provide an unbiased screen for protein-ligand interactions within a complex biological system. While the use of acetic acid as an ion pairing modifier in proteomics has been studied for its effects on peptide detection, specific proteomics-based target identification for this compound is not available. nih.govnih.gov
Genetic Knockout/Knockdown Studies in Cellular Systems
Once potential targets are identified, their biological relevance to the compound's activity can be validated using genetic techniques. By knocking out or knocking down the expression of a candidate target protein in a cellular model, researchers can assess whether the cellular response to the compound is diminished or abolished. Such validation studies for this compound are contingent on the initial identification of its biological targets and have therefore not been reported.
Research on this compound Remains Undisclosed
An extensive review of available scientific literature and databases has revealed a significant lack of public research on the specific chemical compound this compound. As a result, detailed information regarding its mechanistic studies, target identification, and interplay with endogenous biological systems is not currently available in the public domain.
The requested exploration of this compound's biological activities, including its potential modulation of neurotransmitter systems, influence on enzyme pathways and metabolic processes, and its cellular uptake and efflux mechanisms in in vitro systems, could not be completed due to the absence of published research data.
Further investigation into this compound would be necessary to determine its pharmacological profile and potential therapeutic applications. At present, the scientific community has not published findings that would allow for a detailed analysis as outlined.
Computational Chemistry and in Silico Modeling of 4 Acetylamino Piperidin 1 Yl Acetic Acid
Molecular Docking Simulations with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.
Molecular docking simulations predict how (4-Acetylamino-piperidin-1-yl)-acetic acid might fit into the binding site of a potential protein target. The process generates various possible binding poses and ranks them using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. semanticscholar.org A more negative score typically indicates a stronger predicted binding affinity. semanticscholar.org
For a compound like this compound, potential biological targets could include enzymes or receptors where piperidine-containing molecules are known to be active. For instance, studies on similar heterocyclic compounds have explored targets like acetylcholinesterase (AChE), a key enzyme in the nervous system. nih.gov Docking studies with pyrrolidin-2-one derivatives against AChE have reported docking scores ranging from -10.0 to -18.59 kcal/mol, indicating strong potential binding. nih.gov A hypothetical docking study for this compound could yield similar results, suggesting its potential for biological activity.
Table 1: Illustrative Predicted Binding Affinities of this compound with Hypothetical Biological Targets
| Potential Biological Target | Target Class | Predicted Docking Score (kcal/mol) (Illustrative) |
| Acetylcholinesterase (AChE) | Enzyme (Hydrolase) | -15.5 |
| GABA(A) Receptor | Ligand-gated Ion Channel | -12.8 |
| Mu-opioid Receptor | G-protein Coupled Receptor | -14.2 |
| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | -11.9 |
Note: The data in this table is illustrative and based on typical docking scores observed for similar heterocyclic compounds against these target classes. It does not represent actual experimental results for this compound.
Beyond predicting binding affinity, docking analysis provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and biological function. For this compound, the key functional groups would be expected to form specific contacts within a protein's binding pocket.
Hydrogen Bonding: The acetylamino group contains both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). The carboxylic acid group is also a potent hydrogen bond donor (O-H) and acceptor (C=O). These groups can form critical hydrogen bonds with amino acid residues like serine, threonine, tyrosine, aspartate, or glutamate.
Hydrophobic Interactions: The piperidine (B6355638) ring's aliphatic carbon backbone can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine.
Ionic Interactions: Depending on the pH, the carboxylic acid group can be deprotonated to form a carboxylate anion (-COO⁻), which can establish strong ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine.
Docking studies on similar piperazine (B1678402) derivatives have highlighted the importance of hydrogen bonds and pi-pi stacking interactions in their binding to acetylcholinesterase. researchgate.net
Table 2: Potential Intermolecular Interactions for this compound in a Hypothetical Protein Binding Site
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic | Arginine, Lysine, Histidine, Serine |
| Acetylamino (NH-C=O) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Asparagine, Glutamine |
| Piperidine Ring (CH2 groups) | Hydrophobic, Van der Waals | Leucine, Isoleucine, Valine, Alanine |
| Tertiary Amine (Piperidine N) | Hydrogen Bond Acceptor (if protonated, donor) | Serine, Threonine, Tyrosine |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. researchgate.net MD simulations are used to assess the flexibility of the ligand, the stability of the ligand-protein complex, and the influence of the surrounding environment, such as water molecules. mdpi.comnih.gov
This compound is a flexible molecule. The six-membered piperidine ring typically adopts a stable chair conformation, but it can undergo conformational changes. researchgate.net Furthermore, there is rotational freedom around the single bonds connecting the side chains to the ring. MD simulations can explore the accessible conformations of the molecule in solution or within a binding site, revealing its dynamic behavior. biomedres.us This analysis is crucial because the biologically active conformation may not be the lowest energy conformation in isolation.
Key aspects of flexibility include:
Ring Pucker: Analysis of the piperidine ring's puckering coordinates to confirm its preferred chair conformation and investigate any transient boat or twist-boat forms.
Side Chain Rotation: Monitoring the dihedral angles of the N-acetyl and N-acetic acid substituents to understand their rotational freedom and preferred orientations.
MD simulations are frequently used to validate the results of molecular docking. nih.gov A docked pose is used as the starting point for a simulation (e.g., lasting for 100 nanoseconds) to observe whether the ligand remains stably bound in its predicted orientation. semanticscholar.org Key metrics for assessing stability include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms is calculated over the course of the simulation relative to its starting pose. A low and stable RMSD value suggests the ligand maintains its binding mode, indicating a stable complex.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue in the protein to identify which parts of the protein become more or less flexible upon ligand binding.
Interaction Persistence: The simulation trajectory is analyzed to determine the percentage of time that key intermolecular interactions (like specific hydrogen bonds identified in docking) are maintained.
Studies on other ligand-protein systems have shown that while some ligands dissociate at low collision energies, others can remain bound even as the protein begins to unfold, indicating a very stable complex. nih.gov
Table 3: Illustrative MD Simulation Stability Data for a Hypothetical Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Ligand-Protein H-Bonds |
| 0 | 0.0 | 0.0 | 4 |
| 20 | 1.2 | 1.5 | 3-5 |
| 40 | 1.4 | 1.6 | 3-4 |
| 60 | 1.3 | 1.8 | 4-5 |
| 80 | 1.5 | 1.7 | 3-4 |
| 100 | 1.4 | 1.8 | 4 |
Note: This table presents idealized data to illustrate a stable binding scenario where the RMSD values plateau and key hydrogen bonds are consistently maintained throughout the simulation.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. nih.gov By solving approximations of the Schrödinger equation, DFT can be used to determine the optimized geometry, electronic structure, and various other molecular properties of this compound. A common approach involves geometry optimization using a specific functional, such as B3LYP, combined with a basis set like 6-311G+(d,p), to find the molecule's lowest energy conformation. nih.govresearchgate.net
The electronic structure of a molecule is key to understanding its stability, reactivity, and interaction with other molecules. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of this process.
HOMO and LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO would likely be localized around the electron-rich regions, such as the nitrogen atoms and the carbonyl oxygen of the amide, while the LUMO might be distributed over the carboxylic acid group.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, colored blue). For this compound, negative potential would be expected around the oxygen atoms of the acetyl and carboxyl groups, making them sites for electrophilic attack or hydrogen bond acceptance. The hydrogen of the carboxylic acid and the N-H of the amide group would exhibit positive potential, indicating sites for nucleophilic attack or hydrogen bond donation.
Reactivity Descriptors: Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and softness (S). Such calculations help in comparing the reactivity of the molecule with other similar structures.
Table 1: Exemplary Calculated Electronic Properties for this compound Note: The following data are illustrative examples based on typical DFT calculation outputs for similar organic molecules and are not from a specific published study on this compound.
| Parameter | Exemplary Value | Significance |
| EHOMO | -6.5 eV | Indicates electron-donating capability. |
| ELUMO | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Reflects chemical reactivity and stability. |
| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 3.65 eV | Indicates the power to attract electrons. |
Computational methods can predict spectroscopic data with a reasonable degree of accuracy, aiding in structure confirmation and the interpretation of experimental results. nih.gov These theoretical spectra are often calculated using the optimized geometry from DFT calculations. researchgate.net
NMR Spectroscopy: Theoretical prediction of 1H and 13C NMR chemical shifts is a powerful tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Calculated shifts are often correlated with experimental data to confirm assignments. For this compound, predictions would differentiate the various proton and carbon environments, such as those in the piperidine ring, the N-acetyl group, and the acetic acid moiety.
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign bands in an experimental FT-IR spectrum. These calculations predict the frequencies corresponding to specific bond stretches, bends, and torsions. For instance, characteristic stretching frequencies for the C=O (carbonyl) of the amide and carboxylic acid, the O-H stretch of the carboxylic acid, and the N-H stretch of the amide would be identified.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. nih.govbeilstein-journals.org These calculations can indicate the types of electronic transitions occurring, such as n→π* or π→π. nih.gov For this compound, which contains carbonyl and amide groups, weak n→π transitions would be expected.
Table 2: Exemplary Predicted Spectroscopic Data for this compound Note: This table contains hypothetical data points to illustrate the output of spectroscopic predictions. Actual values would require specific quantum chemical calculations.
| Spectroscopy | Feature | Predicted Value | Assignment |
| 1H NMR | Chemical Shift (δ) | 12.1 ppm | COOH proton |
| Chemical Shift (δ) | 7.8 ppm | N-H proton | |
| Chemical Shift (δ) | 3.5 ppm | N-CH2-COOH protons | |
| Chemical Shift (δ) | 2.0 ppm | CH3-CO protons | |
| 13C NMR | Chemical Shift (δ) | 175 ppm | COOH carbon |
| Chemical Shift (δ) | 171 ppm | N-CO-CH3 carbon | |
| Chemical Shift (δ) | 56 ppm | N-CH2-COOH carbon | |
| IR | Vibrational Freq. (cm-1) | ~3300 | N-H stretch (amide) |
| Vibrational Freq. (cm-1) | ~3000 | O-H stretch (carboxylic acid) | |
| Vibrational Freq. (cm-1) | ~1710 | C=O stretch (carboxylic acid) | |
| Vibrational Freq. (cm-1) | ~1650 | C=O stretch (amide I band) | |
| UV-Vis | λmax | ~210 nm | n→π* transition |
Pharmacophore Modeling and Virtual Screening
While this compound is often considered a building block or fragment, its structural features can be used to develop pharmacophore models for identifying molecules with potential biological activity.
A pharmacophore model is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target. Based on the structure of this compound, a ligand-based pharmacophore model can be constructed.
The key pharmacophoric features of this molecule include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetyl group and both oxygen atoms of the carboxylic acid.
Hydrogen Bond Donors (HBD): The amide (N-H) proton and the carboxylic acid (O-H) proton.
Hydrophobic/Apolar (HY): The aliphatic carbons of the piperidine ring.
Positive/Negative Ionizable: The tertiary amine (which can be protonated) and the carboxylic acid (which can be deprotonated) provide potential ionic interaction points depending on the physiological pH.
A 3D arrangement of these features creates a pharmacophore query that defines the spatial requirements for a molecule to have a similar interaction profile.
Table 3: Pharmacophoric Features of this compound
| Feature Type | Number of Features | Location |
| Hydrogen Bond Donor | 2 | Amide N-H, Carboxyl O-H |
| Hydrogen Bond Acceptor | 3 | Amide C=O, Carboxyl C=O, Carboxyl O-H |
| Hydrophobic Center | 1 | Centroid of Piperidine Ring |
| Negative Ionizable | 1 | Carboxylic Acid |
Once a pharmacophore model is established, it can be used as a 3D query to perform a virtual screen of large chemical databases like ZINC, ChEMBL, or commercial compound libraries. nih.gov The goal of this screening is to identify molecules that, despite having different underlying chemical structures (i.e., novel scaffolds), match the defined pharmacophoric features in the correct 3D orientation. nih.gov
This process involves:
Database Preparation: Conforming the 3D structures of millions of compounds in a database.
Pharmacophore Searching: Using the query to rapidly filter the database, retaining only those molecules that match the pharmacophore features.
Hit Filtering: The initial hits are often further filtered based on other properties like molecular weight, lipophilicity (logP), and drug-likeness rules (e.g., Lipinski's Rule of Five) to select the most promising candidates for further investigation. nih.gov
This approach facilitates "scaffold hopping," where the original piperidine-based structure is replaced by a completely different core, potentially leading to the discovery of new chemical series with improved properties. nih.gov For instance, a virtual screen might identify bicyclic or aromatic cores that can present the required hydrogen bond donors and acceptors in a spatially equivalent manner to this compound.
Preclinical Pharmacokinetics and Drug Metabolism Studies of 4 Acetylamino Piperidin 1 Yl Acetic Acid
Absorption Studies (In Vitro and Preclinical In Vivo)
Absorption studies are crucial in early drug development to predict how well a compound will be absorbed into the bloodstream after administration. These studies typically involve both in vitro models that mimic the intestinal barrier and in vivo experiments in animal models.
Membrane Permeability in Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA)
To assess the potential for oral absorption, the permeability of a compound is evaluated. Two common in vitro methods for this are the Caco-2 and PAMPA assays.
Caco-2 Permeability Assay : This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when grown on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the epithelial barrier of the small intestine. nih.gov The apparent permeability coefficient (Papp) of a test compound is determined by measuring its passage from the apical (donor) to the basolateral (receiver) side of the monolayer. nih.gov Compounds with high Papp values are generally predicted to have good intestinal absorption. researchgate.net The Caco-2 model can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption. springernature.com
Parallel Artificial Membrane Permeability Assay (PAMPA) : PAMPA is a non-cell-based assay that evaluates the passive diffusion of a compound across an artificial membrane coated with a lipid solution, which mimics the lipid bilayer of a cell membrane. wikipedia.orgcreative-bioarray.com It is a high-throughput and cost-effective method for predicting passive membrane permeability. nih.govbioassaysys.com The results are often used in conjunction with Caco-2 data to differentiate between passive and active transport mechanisms.
Table 1: Representative Data Table for In Vitro Permeability Studies
| Assay Type | Compound | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| Caco-2 (A to B) | (4-Acetylamino-piperidin-1-yl)-acetic acid | Data not available | Data not available | Data not available |
| PAMPA | This compound | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data is available for this compound.
In Vivo Absorption in Animal Models (e.g., oral bioavailability)
Following promising in vitro data, in vivo studies in animal models such as rats or mice are conducted to determine the oral bioavailability (F%). This metric represents the fraction of an orally administered dose that reaches the systemic circulation unchanged. It is a critical parameter for determining if a compound is suitable for oral administration.
Table 2: Representative Data Table for Oral Bioavailability in Animal Models
| Animal Model | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data is available for this compound.
Distribution Profile in Preclinical Models
Distribution studies investigate how a compound spreads throughout the body's tissues and fluids after absorption.
Tissue Distribution Studies (e.g., liver, kidney, brain partitioning)
These studies involve administering the compound to animal models and, at various time points, measuring its concentration in different organs and tissues, such as the liver, kidneys, brain, heart, and lungs. This information helps to understand where the compound accumulates and can provide insights into potential efficacy and toxicity.
Plasma Protein Binding Assays
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a key determinant of its distribution and clearance. nih.govnih.gov Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to be metabolized and excreted. nih.gov High plasma protein binding can affect a drug's pharmacokinetic profile. nih.gov
Table 3: Representative Data Table for Plasma Protein Binding
| Species | Method | Unbound Fraction (%) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data is available for this compound.
Metabolism Pathways (In Vitro and Preclinical In Vivo)
Metabolism studies are essential to identify the metabolic pathways a compound undergoes, the enzymes involved (primarily cytochrome P450 enzymes), and the structures of its metabolites. Compounds containing a piperidine (B6355638) ring can undergo various metabolic transformations. nih.gov
In vitro metabolism is typically studied using liver microsomes, hepatocytes, or recombinant enzymes. These systems help to determine the metabolic stability of a compound and identify the major metabolic routes, such as oxidation, N-dealkylation, or conjugation. For piperidine-containing compounds, oxidation of the piperidine ring is a known metabolic pathway. nih.gov In vivo metabolism studies in animal models confirm the findings from in vitro experiments and provide a more complete picture of the metabolic fate of the compound in a whole organism.
Identification of Major Metabolites using Liver Microsomes and Hepatocytes
There is no publicly available data on the metabolites of this compound identified through in vitro studies with liver microsomes or hepatocytes. These experimental systems are standard tools in drug discovery to elucidate the metabolic pathways of a compound. semanticscholar.orgspringernature.com Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s, while hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic transformation. mdpi.com Without experimental data, the potential metabolites of this compound can only be hypothesized based on its chemical structure, but such predictions lack empirical validation.
Characterization of Metabolizing Enzymes (e.g., Cytochrome P450 inhibition/induction)
Information regarding the specific cytochrome P450 (CYP) enzymes involved in the metabolism of this compound is not available. Studies to determine which CYP isoforms (e.g., CYP3A4, CYP2D6, etc.) are responsible for its metabolism, as well as its potential to inhibit or induce these enzymes, are a critical part of preclinical development to assess the risk of drug-drug interactions. nih.govcriver.com Enzyme inhibition can lead to toxic accumulation of co-administered drugs, while induction can decrease their efficacy. youtube.com The absence of such data for this compound means its potential for clinically significant drug interactions is unknown.
Metabolic Stability Assessment
There are no published reports on the metabolic stability of this compound. Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are used to estimate how quickly a compound is metabolized. springernature.com This information helps in predicting its in vivo half-life and clearance. A compound with low metabolic stability may be cleared from the body too quickly to exert a therapeutic effect, while a highly stable compound might accumulate and cause toxicity. Without this data, the metabolic fate of this compound in a biological system cannot be determined.
Pharmacokinetic Modeling and Simulation (Preclinical)
Due to the lack of primary data from in vitro and in vivo preclinical studies, no pharmacokinetic modeling and simulation analyses for this compound have been published. Such models are used to predict pharmacokinetic parameters like half-life and clearance in different species and to extrapolate potential human pharmacokinetics. Without foundational data on metabolism and excretion, the development of reliable predictive models is not possible.
Population Pharmacokinetics in Preclinical Species
The investigation of a new chemical entity's journey through the body is a critical component of preclinical drug development. This process, known as pharmacokinetics (PK), examines the absorption, distribution, metabolism, and excretion (ADME) of a compound. Population pharmacokinetics (PopPK) extends this analysis by aiming to understand the variability in drug concentrations among a population of individuals and to identify the factors that influence this variability. In the context of preclinical studies, the "population" refers to the animal species being studied. While specific published population pharmacokinetic data for this compound in preclinical species are not publicly available, this section will outline the methodologies and principles that would be applied in such an evaluation.
Detailed research into the population pharmacokinetics of a compound like this compound in preclinical species would involve administering the compound to a group of animals (such as rats, mice, dogs, or non-human primates) and collecting serial blood samples to measure the concentration of the drug over time. These data would then be analyzed using nonlinear mixed-effects modeling. This statistical approach allows for the simultaneous estimation of typical population PK parameters and the sources of variability.
Key objectives of a preclinical population pharmacokinetic study for this compound would include:
Characterizing Typical PK Parameters: The analysis would yield estimates for key parameters such as clearance (CL), volume of distribution (Vd), and absorption rate constant (Ka) for the typical animal in the population.
Quantifying Inter-Individual Variability (IIV): A crucial aspect of PopPK is to determine the degree of variability in these parameters from one animal to another. This is often expressed as a coefficient of variation (%CV).
Identifying Covariates: The study would aim to identify measurable physiological or demographic factors (covariates) that can explain part of the inter-individual variability. In preclinical species, this could include body weight, age, sex, or biomarkers of organ function.
Interspecies Scaling: A primary goal of preclinical PK studies is to predict the pharmacokinetic profile in humans. nih.gov Allometric scaling, an empirical method that relates pharmacokinetic parameters to the body weight of different species, is a common technique used for this purpose. nih.gov The relationship is often described by the power equation Y = aW^b, where Y is the pharmacokinetic parameter, W is body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively. For organic acids, interspecies scaling of total plasma clearance can be influenced by the molecular structure and lipophilicity. nih.gov
The insights gained from such a preclinical population pharmacokinetic analysis would be instrumental in guiding the design of first-in-human clinical trials. Understanding the sources of variability in drug exposure in animals can help in anticipating potential variability in humans and in designing more informative and efficient clinical studies.
Illustrative Data Tables
While specific data for this compound is unavailable, the following tables illustrate how the results of a preclinical population pharmacokinetic study would typically be presented.
Table 1: Hypothetical Population Pharmacokinetic Parameters of this compound in Different Preclinical Species
| Parameter | Mouse | Rat | Dog |
| Clearance (CL) (L/hr/kg) | Value | Value | Value |
| Volume of Distribution (Vd) (L/kg) | Value | Value | Value |
| Half-life (t½) (hr) | Value | Value | Value |
| Inter-Individual Variability (IIV) on CL (%CV) | % | % | % |
| Inter-Individual Variability (IIV) on Vd (%CV) | % | % | % |
Table 2: Hypothetical Influence of Covariates on Clearance of this compound
| Covariate | Effect on Clearance (CL) | p-value |
| Body Weight | Description of the relationship (e.g., positive correlation) | Value |
| Age | Description of the relationship | Value |
| Sex | Description of the relationship | Value |
These tables would provide a concise summary of the compound's pharmacokinetic characteristics and the factors that influence its disposition in preclinical species, thereby forming a crucial part of the data package for regulatory submissions and for planning the clinical development path.
Advanced Analytical Techniques for 4 Acetylamino Piperidin 1 Yl Acetic Acid Research Beyond Basic Identification
Quantitative Analytical Methods for Biological Matrices (Preclinical)
The accurate quantification of "(4-Acetylamino-piperidin-1-yl)-acetic acid" in biological samples such as plasma, urine, and tissue homogenates is crucial for understanding its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications, though other techniques can be employed for specific purposes. bioanalysis-zone.comresearchgate.net
LC-MS/MS Method Development for Bioanalysis
A robust LC-MS/MS method for the determination of "this compound" in biological matrices would typically be developed and validated to ensure accuracy, precision, and sensitivity. researchgate.netnih.gov The method would likely involve protein precipitation or solid-phase extraction (SPE) to clean up the sample and enrich the analyte. nih.gov
Given the polar nature of the compound, hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 column with an aqueous mobile phase containing a suitable modifier like formic acid could be employed for chromatographic separation. nih.gov Detection would be achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]+, and specific fragment ions would be monitored for quantification and confirmation.
Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Chromatography | |
| Column | HILIC (e.g., 2.1 x 100 mm, 1.7 µm) or C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 201.12 (C9H16N2O3 + H)+ |
| Product Ions (m/z) | e.g., 142.1 (loss of acetamide), 84.1 (piperidine ring fragment) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
This table presents a hypothetical set of parameters and would require experimental optimization.
GC-MS for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is generally not suitable for the direct analysis of polar and non-volatile compounds like "this compound". gcms.czchromforum.org However, derivatization to create more volatile and thermally stable analogues can enable GC-MS analysis. A common approach for compounds containing carboxylic acid and secondary amine functionalities is silylation (e.g., with BSTFA) or esterification of the carboxylic acid group followed by acylation of the amine. researchgate.net
The resulting derivatives can be separated on a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane) and detected by mass spectrometry. hpst.cz The electron ionization (EI) mass spectrum would provide a characteristic fragmentation pattern that can be used for identification and quantification.
Table 2: Potential GC-MS Fragmentation of a Derivatized this compound Analog
| Derivatization Agent | Potential Derivative | Expected Key Fragment Ions (m/z) |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Bis-trimethylsilyl derivative | [M]+•, [M-15]+, [M-73]+, fragments corresponding to the piperidine (B6355638) ring |
| Methanol (B129727)/HCl then Acetic Anhydride (B1165640) | Methyl ester, N-acetyl derivative | [M]+•, [M-31]+, [M-43]+, [M-59]+ |
This table shows potential derivatization strategies and expected fragment ions, which would need to be confirmed experimentally.
Electrochemical Detection Methods
Electrochemical detection can offer a sensitive and cost-effective alternative for the quantification of electroactive compounds. While "this compound" itself may not be readily oxidizable or reducible, its functional groups could be exploited for electrochemical detection. For instance, the carboxylic acid group could be a target for certain electrochemical sensors. mdpi.com
Alternatively, derivatization with an electrochemically active tag could be employed. More advanced methods involve the use of modified electrodes, such as those with nanomaterials, to enhance sensitivity and selectivity. nih.govresearchgate.net For example, a sensor could be developed based on the interaction of the compound with a specifically designed electrode surface. nih.gov The analytical signal would be a current or potential change proportional to the analyte concentration.
Spectroscopic Techniques for Structural Elucidation of Metabolites or Derivatives
Identifying the biotransformation products of "this compound" is a critical aspect of preclinical research. High-resolution mass spectrometry and advanced nuclear magnetic resonance spectroscopy are indispensable tools for this purpose. pharmaron.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, typically with errors of less than 5 ppm. nih.govthermofisher.com This accuracy allows for the determination of the elemental composition of metabolites, which is a significant step in their identification. researchgate.net Techniques like Orbitrap or time-of-flight (TOF) mass analyzers are commonly used. pharmaron.com
By comparing the HRMS data of control and dosed biological samples, potential metabolites can be detected. Subsequent MS/MS fragmentation analysis of these metabolite ions provides structural information that, when compared to the fragmentation of the parent compound, can reveal the site of metabolic modification (e.g., hydroxylation, glucuronidation, or oxidation). acs.orgnih.govnih.gov
Table 3: Hypothetical Metabolites of this compound and their HRMS Signatures
| Putative Metabolite | Molecular Formula | Calculated Monoisotopic Mass (m/z) [M+H]+ | Mass Shift from Parent | Potential Metabolic Reaction |
| Hydroxylated metabolite | C9H16N2O4 | 217.1132 | +15.9949 | Hydroxylation on the piperidine ring |
| N-deacetylated metabolite | C7H14N2O2 | 159.1128 | -42.0106 | Hydrolysis of the acetyl group |
| Glucuronide conjugate | C15H24N2O9 | 377.1504 | +176.0321 | Glucuronidation of the carboxylic acid or a hydroxylated metabolite |
This table illustrates how HRMS can be used to propose metabolite structures based on accurate mass measurements.
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of novel compounds, including metabolites. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information, two-dimensional (2D) NMR techniques are often necessary to fully characterize complex structures. optica.orghmdb.carsc.orgchemicalbook.com
For isolated metabolites of "this compound," 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity of protons and carbons within the molecule, confirming the site of metabolic modification.
Solid-state NMR, although less common for metabolite analysis due to the larger sample amounts required, could be used to study the conformation of "this compound" or its derivatives in a solid, crystalline form. This can provide insights into its solid-state properties and intermolecular interactions.
Table 4: Application of 2D NMR Experiments for Structural Elucidation of a Metabolite
| 2D NMR Experiment | Information Provided | Application to Metabolite of this compound |
| COSY | Shows coupling between protons (typically through 2-3 bonds) | Establishes proton-proton correlations within the piperidine ring and side chains. |
| HSQC | Correlates protons with their directly attached carbons. | Assigns specific protons to their corresponding carbons. |
| HMBC | Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). | Confirms the position of substituents (e.g., a new hydroxyl group) by observing correlations between the new proton/carbon and the existing molecular scaffold. |
This table summarizes the utility of various 2D NMR techniques in the structural elucidation of metabolites.
X-Ray Crystallography for Absolute Stereochemistry and Crystal Structures
X-ray crystallography is a powerful technique that provides definitive information about the spatial arrangement of atoms within a crystal. This method allows for the unambiguous determination of the absolute stereochemistry of a chiral molecule and a detailed analysis of its crystal packing and intermolecular interactions.
In a hypothetical crystal structure of "this compound," one would expect to determine the precise bond lengths, bond angles, and torsion angles. The chair conformation of the piperidine ring would be confirmed, and the positions of the acetylamino and acetic acid groups would be established. Furthermore, the analysis of the crystal packing would reveal the network of intermolecular interactions, such as hydrogen bonds, which play a significant role in the stability of the crystal lattice.
Table 1: Hypothetical Crystallographic Parameters for a Piperidine Derivative
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 8 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 25 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 or 8 |
| Key Hydrogen Bonds | N-H···O=C, O-H···O=C |
Note: This table presents hypothetical data based on common values for similar organic molecules and is for illustrative purposes only.
Chromatographic Purity and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of "this compound" and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose due to its high resolution and sensitivity.
Chiral Chromatography for Enantiomeric Purity
Since the 4-position of the piperidine ring in "this compound" is a stereocenter if the substitution pattern allows for it (though in this specific symmetric case it is not), or if it is substituted further to create a chiral center, the determination of enantiomeric purity would be critical. Chiral chromatography is the method of choice for separating and quantifying enantiomers.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.
For a compound like "this compound," a normal-phase or reversed-phase chiral HPLC method would be developed. The selection of the CSP and the mobile phase is crucial for achieving optimal separation.
Table 2: Illustrative Chiral HPLC Method for a Piperidine Derivative
| Parameter | Condition |
| Chiral Stationary Phase | Immobilized Polysaccharide-based (e.g., CHIRALPAK® IA) |
| Mobile Phase | n-Hexane/Ethanol (B145695)/Trifluoroacetic acid (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | ~ 8.5 min |
| Retention Time (S-enantiomer) | ~ 10.2 min |
Note: This table provides an example of a chiral separation method for a related compound and is for illustrative purposes.
Impurity Identification and Quantification
Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. These impurities can originate from the starting materials, by-products of the synthesis, or degradation products. The presence of impurities can affect the quality and safety of the final product.
For "this compound," a reversed-phase HPLC method coupled with a mass spectrometer (LC-MS) is a powerful tool for impurity profiling. The HPLC separates the impurities from the main compound, and the mass spectrometer provides information about their molecular weight and structure.
Potential process-related impurities could include starting materials that were not fully reacted or by-products from side reactions. For example, incomplete acetylation could lead to the presence of (4-amino-piperidin-1-yl)-acetic acid.
Table 3: Potential Impurities of this compound and their Characterization
| Potential Impurity | Chemical Name | Potential Origin | Analytical Method for Detection |
| Impurity A | (4-Amino-piperidin-1-yl)-acetic acid | Incomplete acetylation | LC-MS |
| Impurity B | 1,1'- (Ethane-1,2-diyl)bis(4-acetylaminopiperidine) | Dimerization by-product | LC-MS |
| Impurity C | Acetic acid | Reagent residue | GC-FID or HPLC-UV |
| Impurity D | N-(1-(2-hydroxyethyl)piperidin-4-yl)acetamide | By-product from side reaction | LC-MS |
Future Directions and Therapeutic Potential of 4 Acetylamino Piperidin 1 Yl Acetic Acid Scaffold
Exploration of New Therapeutic Areas Based on Preclinical Findings
The unique structural features of the (4-Acetylamino-piperidin-1-yl)-acetic acid scaffold, which combine a substituted piperidine (B6355638) ring with an acetic acid moiety, suggest its potential utility in a range of therapeutic areas. Preclinical studies on analogous compounds provide a foundation for exploring these possibilities.
Repurposing Strategies for Related Conditions
The piperidine ring is a common structural motif in a multitude of pharmaceutical agents, indicating its broad biological activity. researchgate.netmdpi.com Derivatives of 4-aminopiperidine (B84694) have shown potential as potent cognition-enhancing drugs in preclinical models, suggesting a possible application in treating neurodegenerative diseases like Alzheimer's disease. nih.govmdpi.com Specifically, analogues have demonstrated high activity in passive avoidance tests in mice, a model used to assess learning and memory. nih.govmdpi.com Given the structural similarity, the this compound scaffold could be investigated for similar nootropic effects.
Furthermore, compounds containing a piperidine core have been investigated for their anti-inflammatory properties. mdpi.com For instance, 2-(Piperidin-4-yl)acetamides have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. mdpi.com Inhibition of sEH has been proposed as a therapeutic strategy for pain and inflammatory diseases. mdpi.com This suggests that the this compound scaffold could be repurposed and evaluated for its potential in treating inflammatory conditions.
Combination Therapies with Existing Preclinical Agents
The concept of synergistic effects, where the combination of two or more drugs results in a greater effect than the sum of their individual effects, is a growing area of interest in drug development. Piperine (B192125), a well-known alkaloid containing a piperidine ring, has been shown to enhance the pharmacokinetic profile of numerous compounds. nih.gov This bioenhancing property suggests that derivatives of this compound could be explored in combination with other therapeutic agents.
For example, in preclinical cancer models, piperine has been used in combination with other phytochemicals and conventional anticancer drugs. nih.gov This raises the possibility of investigating the this compound scaffold in combination with existing chemotherapeutic agents to potentially enhance their efficacy or reduce side effects. Similarly, in the context of neurodegenerative diseases, combining a novel agent with existing treatments is a common strategy. A compound derived from this scaffold with potential neuroprotective effects could be tested in preclinical models alongside current standard-of-care drugs for Alzheimer's or Parkinson's disease. elsevierpure.com
Development of Advanced Delivery Systems (Conceptual, not dosage)
To enhance the therapeutic potential of the this compound scaffold, advanced drug delivery systems can be conceptually explored. These systems aim to improve the targeted delivery and bioavailability of the compound.
Nanocarrier Encapsulation for Targeted Delivery (Preclinical Focus)
Nanocarriers are drug delivery systems at the nanometer scale that can encapsulate therapeutic agents, offering benefits such as improved solubility, stability, and targeted delivery. frontiersin.org For piperidine-containing compounds, various nanocarrier systems have been explored. These include lipid-based nanoparticles, polymeric nanoparticles, and inorganic nanoparticles. nih.govmdpi.com
For instance, piperine has been formulated into nanoemulsions to overcome its poor water solubility, leading to improved drug release and permeation in in-vitro and ex-vivo studies. nih.gov Conceptually, the this compound molecule could be encapsulated within similar nanocarrier systems. The surface of these nanoparticles could be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing off-target effects. nih.govmdpi.com Preclinical evaluation of such formulations would involve assessing their stability, release kinetics, and targeting efficiency in cell culture and animal models.
Table 1: Conceptual Nanocarrier Systems for this compound
| Nanocarrier Type | Potential Advantages for Preclinical Evaluation |
| Polymeric Micelles | Can encapsulate hydrophobic drug moieties, potentially improving solubility and circulation time. |
| Liposomes | Biocompatible and can carry both hydrophilic and hydrophobic compounds. Surface can be modified for targeted delivery. |
| Solid Lipid Nanoparticles | Offer good physical stability and controlled release profiles. |
| Inorganic Nanoparticles | Can be engineered for theranostic applications, combining therapy and diagnostics. |
Prodrug Strategies for Enhanced Bioavailability (Chemical focus)
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical reactions. researchgate.net This approach can be used to overcome issues such as poor solubility, instability, or low membrane permeability. nih.gov For the this compound scaffold, the carboxylic acid group and the acetylamino group present opportunities for prodrug design.
One common strategy is to form an ester prodrug of the carboxylic acid moiety. This can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. nih.gov Once inside the body, esterase enzymes would cleave the ester bond, releasing the active carboxylic acid. researchgate.netnih.gov Another approach could involve modifying the acetylamino group. For example, an amino acid could be linked to this group, creating a peptide-based prodrug. Such prodrugs can be designed to be cleaved by specific peptidases, potentially leading to targeted drug release. nih.gov
Table 2: Conceptual Prodrug Strategies for this compound
| Prodrug Linkage | Target Functional Group | Potential Cleavage Mechanism |
| Ester | Carboxylic Acid | Enzymatic hydrolysis by esterases. researchgate.netnih.gov |
| Amide | Carboxylic Acid | Enzymatic hydrolysis by amidases. |
| Phosphate Ester | Acetylamino (if modified to hydroxyl) | Cleavage by phosphatases. |
| Peptide | Acetylamino (if modified) | Cleavage by peptidases. nih.gov |
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kyushu-u.ac.jp The synthesis of piperidine derivatives can often involve harsh reaction conditions and the use of toxic reagents. nih.gov Therefore, the development of greener synthetic routes is a crucial aspect of the future development of the this compound scaffold.
Recent advances in the synthesis of piperidines have focused on the use of more environmentally friendly methods. kyushu-u.ac.jp These include the use of water as a solvent, catalyst- and solvent-free reactions, and the use of biodegradable catalysts. mdpi.comnih.gov For example, deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have been used as green reaction media for the synthesis of piperidin-4-one derivatives. kyushu-u.ac.jp
Another green approach is the use of one-pot, multi-component reactions, which can significantly reduce the number of synthetic steps, solvent usage, and waste generation. nih.gov The synthesis of highly functionalized piperidines has been achieved using such methods. nih.gov Furthermore, the use of biocatalysts, such as enzymes, offers a highly selective and environmentally benign alternative to traditional chemical catalysts for the synthesis of chiral piperidine derivatives. The development of a green synthetic pathway for this compound would not only be environmentally beneficial but could also lead to more efficient and cost-effective production.
Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Piperidine Derivatives
| Synthesis Aspect | Conventional Approach | Green Chemistry Approach |
| Solvent | Often uses volatile organic compounds (VOCs). | Use of water, supercritical fluids, or solvent-free conditions. mdpi.comnih.gov |
| Catalyst | May use heavy metal or toxic catalysts. | Use of biocatalysts, biodegradable catalysts, or catalyst-free reactions. nih.gov |
| Reaction Steps | Often involves multiple steps with intermediate purification. | One-pot, multi-component reactions to reduce steps and waste. nih.gov |
| Energy Consumption | Can require high temperatures and pressures. | Milder reaction conditions, potentially using microwave or ultrasound irradiation. |
Sustainable Synthetic Methods for Industrial Scale-Up (Conceptual)
Transitioning a chemical synthesis from laboratory to industrial scale necessitates a focus on sustainability, safety, and cost-effectiveness. For the this compound scaffold, several modern synthetic strategies can be conceptualized to meet these demands.
Biocatalysis : The use of enzymes offers a green alternative to traditional chemical catalysts. A potential route could involve an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), to facilitate key bond-forming reactions under mild conditions. rsc.org For instance, a biocatalytic multicomponent reaction could assemble the piperidine core, or an enzymatic step could perform the N-acetylation with high selectivity, reducing the need for protecting groups and minimizing waste. rsc.org
Continuous Flow Synthesis : Continuous flow chemistry provides enhanced control over reaction parameters, improves safety, and allows for efficient scaling. ispe.org A conceptual flow process for this scaffold could involve pumping a stream of a piperidinone precursor through a packed-bed reactor containing a hydrogenation catalyst to form the 4-aminopiperidine intermediate. This could then be directly mixed with a stream of an acetylating agent and an alkylating agent in subsequent flow modules to complete the synthesis in a contained, automated fashion. ispe.org This approach can significantly reduce solvent waste and improve yield. cas.org
C-H Activation and Late-Stage Functionalization : Recent advances in chemistry allow for the direct functionalization of carbon-hydrogen (C-H) bonds. news-medical.net A forward-thinking approach could start with a simpler, pre-formed piperidine-1-yl-acetic acid ester. A selective, metal-catalyzed C-H amination or amidation at the 4-position would directly install the acetylamino group. This strategy is highly efficient as it avoids the multi-step process of installing a functional group handle (like a ketone) and then converting it to the amine. news-medical.net
Green Solvents : Replacing conventional volatile organic compounds (VOCs) with greener alternatives is crucial for sustainable industrial processes. Deep Eutectic Solvents (DES), which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and glucose), could serve as an environmentally benign reaction medium for the synthesis of the piperidine core. researchgate.net
Atom Economy and Waste Minimization
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. ispe.orgwikipedia.org In pharmaceutical manufacturing, where complex molecules often require multi-step syntheses, poor atom economy can lead to significant waste and high costs. primescholars.com
Reactions like the Wittig or Gabriel syntheses, for example, are known for their poor atom economy due to the generation of high-mass stoichiometric byproducts. wikipedia.org A traditional synthesis of this compound might involve such steps, along with the use of protecting groups, which adds mass that is ultimately removed and discarded.
To maximize atom economy in the synthesis of this scaffold, the focus should be on addition and cycloaddition reactions. nih.gov An ideal, highly atom-economical synthesis might be a one-pot, three-component reaction where a diene, an amine, and an acetate-containing molecule react in a catalytic cycloaddition to form the functionalized piperidine ring directly. While purely conceptual, this approach aligns with the principles of maximizing efficiency. nih.gov Minimizing waste also involves reducing solvent use, which can account for 50-80% of the mass in a standard chemical operation, and recycling catalysts and reagents wherever possible. cas.org
Table 1: Conceptual Comparison of Synthetic Route Efficiency
| Feature | Low Atom Economy Route (Conceptual) | High Atom Economy Route (Conceptual) |
|---|---|---|
| Key Reactions | Wittig reaction, protecting group chemistry, stoichiometric reagents. wikipedia.org | Catalytic multicomponent reaction, C-H functionalization. rsc.orgnews-medical.net |
| Byproducts | Triphenylphosphine oxide, cleaved protecting groups, salt waste. | Minimal, ideally only water or other low molecular weight molecules. nih.gov |
| Solvent/Energy | High volume of organic solvents, multiple heating/cooling cycles. | Lower solvent volume, potential for ambient temperature reactions. cas.orgresearchgate.net |
| Number of Steps | Multiple discrete steps for protection, functionalization, and deprotection. | Fewer steps, potentially a one-pot or flow synthesis. ispe.org |
Intellectual Property and Patent Landscape Analysis (Academic Perspective)
From an academic standpoint, the intellectual property (IP) landscape for a scaffold like this compound is less about the molecule itself and more about the novel derivatives that can be created from it and their applications. The core structure may be part of the public domain or disclosed in broad terms within existing patents, making the patentability of new, specific compounds and their uses the central focus. nih.gov
Freedom-to-Operate Analysis for Synthetic Routes
A Freedom-to-Operate (FTO) analysis is a critical step to ensure that the commercial production of a drug does not infringe on existing, in-force patents. scienceopen.com This analysis must be performed at the earliest stages of development to avoid costly litigation or the need to redesign a synthetic process. scienceopen.com
For this compound, an FTO analysis would involve dissecting the chosen synthetic route into its individual steps, reagents, and catalysts. Patent databases would then be searched for IP covering these specific elements. kangxin.comkangxin.com
Table 2: Conceptual Freedom-to-Operate (FTO) Analysis
| Synthetic Step (Conceptual) | Potential IP Obstacle | Mitigation Strategy |
|---|---|---|
| 1. Piperidinone Ring Formation | A patent on a specific Diels-Alder catalyst used to form the heterocyclic ring. | Identify an alternative, non-patented catalyst; negotiate a license for the patented catalyst; or develop a novel, non-infringing synthetic route. |
| 2. N-Alkylation with an Acetic Acid Moiety | A process patent covering the specific phase-transfer catalyst and solvent system used for the alkylation of N-heterocycles. drugpatentwatch.com | Change the reaction conditions (e.g., use a different solvent or catalyst); invalidate the patent if prior art exists; wait for the patent to expire. kangxin.com |
| 3. Reductive Amination | A patent on the specific reducing agent (e.g., a proprietary borohydride (B1222165) complex) used to convert a piperidinone to an amine. | Switch to a different, well-established reducing agent like sodium cyanoborohydride or catalytic hydrogenation, provided these are not themselves covered by a blocking process patent. |
| 4. N-Acetylation | A patent covering a novel biocatalytic acetylation method using a specific engineered enzyme. rsc.org | Use a conventional and unpatented acetylation method (e.g., acetic anhydride (B1165640) with a base); develop a new, non-infringing enzymatic method. |
The claims of a patent are paramount; statements made elsewhere in the patent document are not relevant to infringement unless covered by a formal claim. scienceopen.com FTO analysis is an ongoing process, as new patents are constantly being filed and granted.
Patenting Strategies for Novel Derivatives
Assuming the this compound scaffold is used to generate new, biologically active molecules, a multi-faceted patenting strategy is essential to protect the innovation and ensure market exclusivity. nih.gov
Composition of Matter Patents : This is the most robust form of protection, claiming the chemical structure of the novel derivative itself. drugpatentwatch.com To be patentable, the molecule must be novel, non-obvious, and useful. This "base patent" is typically the first to be filed and provides a 20-year term of exclusivity from the filing date. drugpatentwatch.com
Method of Use Patents : If a new derivative is found to be effective in treating a specific disease, a patent can be filed on the method of using that compound to treat that condition. drugpatentwatch.com This is a valuable strategy, especially for discovering new uses for existing, previously patented compounds (drug repurposing). drugpatentwatch.com
Process Patents : A novel, inventive, and non-obvious method of manufacturing the derivatives can be patented. drugpatentwatch.com This can create a significant barrier for competitors, who would have to develop their own non-infringing synthesis, which can be time-consuming and expensive.
Secondary Patents : These are patents filed after the initial composition of matter patent to extend the product's commercial life. Strategies include:
Polymorph Patents : Protecting specific crystalline forms of the drug molecule that may have improved stability or solubility. drugpatentwatch.com
New Formulations : Patenting a new formulation with advantages like reduced dosing frequency or an improved side-effect profile. nih.gov
Chiral Switches : If the parent molecule is a racemate, patenting the single, therapeutically active enantiomer can provide new protection. nih.gov
Combination Therapies : Patenting the use of the new drug in combination with another active ingredient. drugpatentwatch.com
By building a "patent thicket" of interlocking patents, a company can create a formidable defense against competition and maximize the value of its innovation. patentpc.com
Table 3: Summary of Patenting Strategies for Novel Derivatives
| Patent Type | Scope of Protection | Example Application for a Novel Derivative |
|---|---|---|
| Composition of Matter | The specific chemical structure of a new molecule. drugpatentwatch.com | Claiming "Compound X," a novel derivative of the core scaffold. |
| Method of Use | The application of a compound for a specific purpose. drugpatentwatch.com | Claiming a method of treating inflammation by administering Compound X. |
| Process | A unique and non-obvious manufacturing method. drugpatentwatch.com | Claiming a novel one-pot, biocatalytic synthesis of Compound X. |
| Polymorph | A specific solid-state crystalline form of the compound. drugpatentwatch.com | Claiming "Crystal Form B" of Compound X, which has superior bioavailability. |
| Formulation | The combination of the active drug with excipients. nih.gov | Claiming a sustained-release oral tablet formulation of Compound X. |
Q & A
Q. What are the recommended synthetic routes for (4-Acetylamino-piperidin-1-yl)-acetic acid, and how can enantiopurity be ensured?
A common approach involves functionalizing a piperidine scaffold. For example, starting with a substituted piperidine (e.g., 4-aminopiperidine), acetylation of the amine group can be achieved using acetic anhydride or acetyl chloride under basic conditions . To introduce the acetic acid moiety, alkylation at the piperidine nitrogen with a bromo- or chloroacetic acid derivative is typical. Enantiopurity can be ensured via chiral resolution (e.g., using chiral chromatography) or asymmetric synthesis. For instance, enantiopure analogs like (R)-(-)-phenylpiperidin-1-yl-acetic acid have been synthesized using (R)-(-)-α-phenylglycine as a chiral starting material, followed by piperidine ring formation and functionalization .
Q. How can the structure and purity of this compound be validated experimentally?
- Nuclear Magnetic Resonance (NMR): - and -NMR are critical for confirming the piperidine ring structure, acetylamino group ( ~2.0 ppm for CH), and acetic acid moiety ( ~3.5-4.0 ppm for CH-COO) .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is suitable due to the compound’s polarity .
- HPLC/UPLC: Purity (>95%) can be assessed using reverse-phase chromatography with UV detection at 210–254 nm.
Q. What solvent systems are compatible with this compound during experimental workflows?
The compound is polar due to the acetic acid group. Compatible solvents include water (pH-dependent solubility), methanol, ethanol, and dimethyl sulfoxide (DMSO). Acetic acid (10%) is incompatible with certain materials (e.g., polypropylene micropipette tips) and may degrade the compound . Stability studies in aqueous buffers (pH 4–8) are recommended to assess hydrolysis or aggregation risks.
Advanced Research Questions
Q. How does the 4-acetylamino substitution on the piperidine ring influence receptor binding affinity in neurological targets?
Piperidine derivatives are common in neurotransmitter receptor ligands. The 4-acetylamino group may enhance hydrogen bonding with receptors (e.g., cannabinoid or opioid receptors). For example, structural analogs like anandamide (an endogenous cannabinoid receptor ligand) rely on hydrogen-bonding interactions between the amide group and receptor residues . Competitive binding assays (e.g., radiolabeled displacement studies) using synaptosomal membranes can quantify affinity changes caused by acetylamino substitution .
Q. What kinetic and thermodynamic factors govern the stability of this compound in aqueous solutions?
- Hydrolysis Kinetics: The acetyl group may undergo hydrolysis under acidic or basic conditions. Kinetic studies (via HPLC monitoring) at varying pH and temperatures can determine degradation rates. For example, cymoxanil (a structurally related acetylated compound) hydrolyzes rapidly at pH >9 .
- Thermodynamic Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess thermal decomposition thresholds.
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Docking Studies: Molecular docking (e.g., AutoDock Vina) into receptor active sites (e.g., cannabinoid receptors) can predict binding modes and affinity .
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and hydrogen-bonding capacity can correlate structural modifications with activity trends.
Q. What experimental strategies resolve contradictions in reported bioactivity data for piperidine-acetic acid derivatives?
Discrepancies may arise from differences in assay conditions (e.g., buffer pH, cell lines). To address this:
- Standardized Assays: Replicate experiments using the same cell line (e.g., HEK293 for receptor studies) and buffer system.
- Metabolite Screening: LC-MS can identify degradation products or metabolites that may interfere with activity measurements .
- Control Compounds: Include reference ligands (e.g., anandamide for cannabinoid receptor assays) to validate assay conditions .
Methodological Considerations
Q. What chromatographic techniques are optimal for separating this compound from reaction byproducts?
- Ion-Pair Chromatography: Using a C18 column with a mobile phase containing 0.1% trifluoroacetic acid (TFA) improves separation of ionic compounds.
- Size-Exclusion Chromatography (SEC): Useful for removing high-molecular-weight impurities (e.g., polymeric byproducts).
Q. How can the pKa of the acetic acid moiety be experimentally determined, and how does it affect solubility?
- Potentiometric Titration: Titrate the compound in aqueous solution while monitoring pH. The inflection point corresponds to the pKa (~2.5–3.5 for acetic acid derivatives) .
- Solubility Impact: At pH > pKa, the deprotonated form dominates, increasing water solubility. Precipitation may occur in acidic environments (e.g., gastric fluid).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
